
3,4',5-Trimethyl-1,1'-biphenyl
Overview
Description
“3,4’,5-Trimethyl-1,1’-biphenyl” is a chemical compound with the formula C15H16 . It is also known as 3,4’,5-trimethylbiphenyl . The molecular weight of this compound is 196.29 .
Molecular Structure Analysis
The molecular structure of “3,4’,5-Trimethyl-1,1’-biphenyl” consists of two phenyl rings connected by a single bond, with three methyl groups attached to the 3, 4’, and 5 positions . The InChI code for this compound is 1S/C15H16/c1-11-4-7-14(8-5-11)15-9-6-12(2)13(3)10-15/h4-10H,1-3H3 .
Physical And Chemical Properties Analysis
The physical form of “3,4’,5-Trimethyl-1,1’-biphenyl” is solid . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.
Scientific Research Applications
1. Antioxidant Properties and Polymerization Inhibition
Lucarini et al. (2001) conducted a thermodynamic and kinetic investigation on a bisphenol antioxidant structurally related to 3,4',5-Trimethyl-1,1'-biphenyl. Their study found that this bisphenol is a moderately efficient antioxidant and polymerization inhibitor, which can be relevant in the context of industrial and chemical processes (Lucarini et al., 2001).
2. Membrane Fabrication and Water Treatment
Li et al. (2007) synthesized novel tri- and tetra-functional biphenyl acid chloride compounds, including 3,4',5-biphenyl triacyl chloride, used as monomers for preparing thin-film composite reverse osmosis membranes. These membranes exhibit high salt rejection, indicating potential applications in water treatment and membrane technology (Li et al., 2007).
3. Catalysts in Chemical Reactions
Zhang et al. (2016) explored the use of aluminophosphates substituted with transition metals for the isopropylation of biphenyl, a reaction relevant in organic synthesis and chemical engineering. Their findings highlight the potential use of these materials as catalysts in various chemical reactions (Zhang et al., 2016).
4. Fluorescence Probes in Lipid Bilayers
Research by Prendergast et al. (1981) focused on a compound structurally similar to this compound, used as a fluorescence probe in lipid bilayers. This type of research has implications for understanding cell membrane dynamics and developing tools for biological research (Prendergast et al., 1981).
5. Development of Liquid Crystalline Polymers
Chen et al. (1999) synthesized liquid crystalline polymers using biphenyl mesogenic groups, which could have applications in the field of materials science, particularly in the development of advanced polymer materials (Chen et al., 1999).
properties
IUPAC Name |
1,3-dimethyl-5-(4-methylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16/c1-11-4-6-14(7-5-11)15-9-12(2)8-13(3)10-15/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDIUXZDRLFMRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90224334 | |
| Record name | 1,1'-Biphenyl, 3,4',5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90224334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7383-87-1 | |
| Record name | 1,1'-Biphenyl, 3,4',5-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007383871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Biphenyl, 3,4',5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90224334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-{[(2-methoxyphenyl)methyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methyl-2-nitrophenyl)acetamide](/img/structure/B1660179.png)


![2-[5-(Boc-amino)-2-methoxy-4-pyridyl]ethanol](/img/structure/B1660182.png)

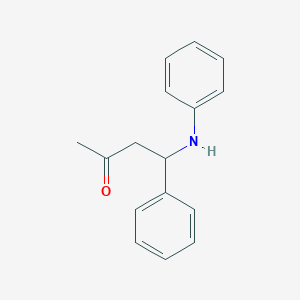
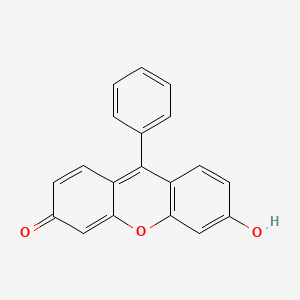
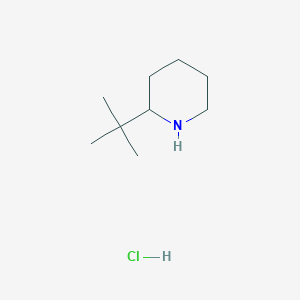
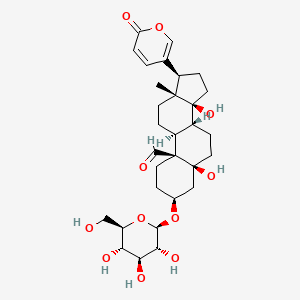

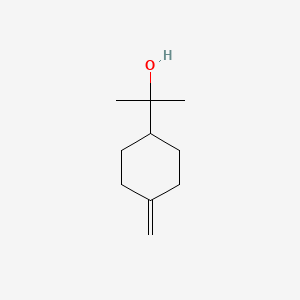

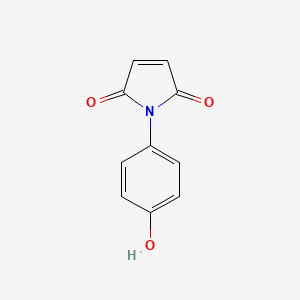
![1,3,8-Trimethylpyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1660199.png)